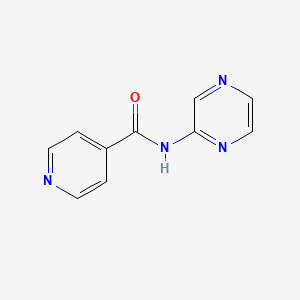
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid is an organic compound with the CAS Number: 90915-67-6 . It has a molecular weight of 206.2 . The compound is a powder at room temperature .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is a core component of this compound . Imidazole was first synthesized from glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H10N2O3/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11-12/h1-4H,5-6H2,(H,11,15)(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the sources, imidazole derivatives have shown a broad range of chemical and biological properties .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 198-199 .Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources, there is a need for the development of new drugs that overcome AMR problems . Heterocyclic compounds, such as those containing imidazole, have high chemotherapeutic values and act as a remedy for the development of novel drugs .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid involves the condensation of 2-aminobenzoylacetate with ethyl acetoacetate followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "2-aminobenzoylacetate", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzoylacetate (1.0 g, 5.5 mmol) and ethyl acetoacetate (0.75 g, 6.0 mmol) in ethanol (10 mL) and add sodium ethoxide (0.5 g, 8.3 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add acetic acid (1 mL) to the reaction mixture and heat under reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide (0.5 g, 12.5 mmol) dissolved in water (5 mL). Stir the reaction mixture for 1 hour.", "Step 4: Acidify the reaction mixture with acetic acid and filter the resulting solid. Wash the solid with water and dry to yield the final product, 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid (1.0 g, 80% yield)." ] } | |
CAS RN |
90915-67-6 |
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)